3-(Morpholine-4-sulfonyl)benzoic acid

Description

The exact mass of the compound 3-(Morpholinosulfonyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

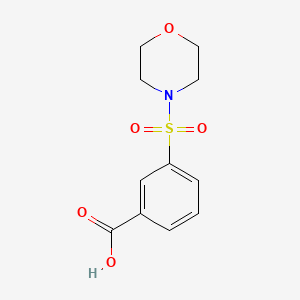

2D Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c13-11(14)9-2-1-3-10(8-9)18(15,16)12-4-6-17-7-5-12/h1-3,8H,4-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGWBPDKDLWHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292784 | |

| Record name | 3-(Morpholine-4-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299181-75-2 | |

| Record name | 3-(Morpholine-4-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(morpholine-4-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Morpholine-4-sulfonyl)benzoic Acid: Properties, Synthesis, and Applications

Introduction

3-(Morpholine-4-sulfonyl)benzoic acid is a trifunctional organic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its molecular architecture, which integrates a benzoic acid, a sulfonamide linker, and a morpholine moiety, provides a versatile scaffold for the development of novel molecular entities. The presence of these distinct functional groups imparts a unique combination of physicochemical properties, including hydrogen bonding capabilities, polarity, and structural rigidity, making it a valuable building block in drug discovery. This guide provides a comprehensive overview of the core chemical properties, established synthetic routes, spectroscopic characterization, and key applications of this compound, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is fundamental for any scientific investigation. The key identifiers and structural representations for this compound are detailed below.

-

IUPAC Name: 3-(morpholin-4-ylsulfonyl)benzoic acid

-

CAS Number: 299181-75-2

-

Molecular Formula: C₁₁H₁₃NO₅S

-

Molecular Weight: 271.29 g/mol

-

InChIKey: LYGWBPDKDLWHHB-UHFFFAOYSA-N

The structure consists of a benzene ring substituted at positions 1 and 3 with a carboxylic acid group and a morpholine-4-sulfonyl group, respectively. The sulfonamide linkage provides a stable, electron-withdrawing group, while the morpholine ring is a popular pharmacophore known to improve aqueous solubility and metabolic stability in drug candidates.

Caption: 2D structure of this compound.

Physicochemical Properties

The utility of a chemical building block is largely defined by its physical and chemical properties. These parameters influence solubility, reactivity, and pharmacokinetic behavior in drug development contexts. The data presented below are a combination of experimentally derived values for close isomers and computationally predicted values, providing a robust profile of the compound.

| Property | Value | Source |

| Molecular Weight | 271.29 g/mol | [1][2] |

| Exact Mass | 271.05144369 Da | [1] |

| Physical State | Solid (Predicted) | N/A |

| Melting Point | 260-261 °C (for 4-isomer) | [2][4] |

| Boiling Point | 483.3 ± 55.0 °C (Predicted) | [2] |

| Density | 1.440 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.65 ± 0.10 (Predicted) | [2] |

| LogP | 1.20 (Calculated) | N/A |

| LogSw | -2.23 (Calculated, indicates poor water solubility) | N/A |

| Polar Surface Area | 92.3 Ų | [1] |

| Hydrogen Bond Donors | 1 (from COOH) | N/A |

| Hydrogen Bond Acceptors | 6 (from COOH, SO₂, and Morpholine Oxygen) | N/A |

Synthesis and Reactivity

General Synthetic Pathway

The synthesis of this compound is a straightforward and high-yielding process rooted in classic sulfonamide chemistry. The most common and industrially scalable approach involves the nucleophilic substitution of a sulfonyl chloride with morpholine.

The key precursor, 3-(chlorosulfonyl)benzoic acid, is commercially available and serves as the starting point.[5] This intermediate possesses two reactive sites: the highly electrophilic sulfonyl chloride and the carboxylic acid. The sulfonyl chloride is significantly more reactive towards amines than the carboxylic acid, allowing for selective reaction. The causality behind this choice is the high electrophilicity of the sulfur atom in the sulfonyl chloride group, making it an excellent target for nucleophiles like the secondary amine of morpholine.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of the isomeric 4-(4-morpholinylsulfonyl)-benzoic acid and is directly applicable.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Addition of Reagents: To this solution, add a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.2 eq) followed by the dropwise addition of morpholine (2.0 eq). The use of excess morpholine ensures the complete consumption of the sulfonyl chloride, while the base neutralizes the HCl generated during the reaction, preventing the protonation of the morpholine starting material.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

Workup and Isolation: Pour the reaction mixture into water and perform an extraction with an organic solvent like ethyl acetate to remove unreacted morpholine and other organic-soluble impurities. The aqueous layer, containing the sodium salt of the product, is then acidified to a pH of approximately 1 using concentrated HCl.

-

Purification: The acidic product precipitates out of the aqueous solution as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield this compound.

Reactivity Profile

The compound's reactivity is governed by its three functional groups:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification (with alcohols under acidic conditions) and amide bond formation (with amines using coupling agents like EDC/DMAP), providing a key handle for derivatization.

-

Sulfonamide: The sulfonamide linkage is chemically robust and generally stable to a wide range of reaction conditions. It acts as a strong electron-withdrawing group, influencing the electronics of the aromatic ring.

-

Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the presence of two meta-directing, electron-withdrawing groups (sulfonyl and carboxyl).

Spectroscopic Characterization

Spectroscopic analysis is crucial for structure verification and quality control.

-

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum recorded in DMSO-d₆, the following signals are expected:

-

A broad singlet for the carboxylic acid proton, typically downfield (>13 ppm).

-

Four aromatic protons in the region of 7.5-8.5 ppm, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

Two multiplets corresponding to the morpholine protons. The protons adjacent to the nitrogen (N-CH₂) would appear around 3.0-3.2 ppm, and the protons adjacent to the oxygen (O-CH₂) would be shifted further downfield to approximately 3.6-3.8 ppm.

-

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of 271.0514 Da.[1]

Applications in Research and Drug Development

The unique combination of a carboxylic acid, a sulfonamide, and a morpholine ring makes this compound a privileged scaffold in medicinal chemistry.

Role as a Bioisostere and Pharmacophore

The sulfonamide group is a well-known bioisostere for carboxylates, phosphates, and other acidic functional groups, enabling it to form crucial hydrogen bond interactions with biological targets. The morpholine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties.

Scaffold for P2Y₁₄ Receptor Antagonists

Recent research has highlighted the potential of 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y₁₄ receptor. This receptor is implicated in various inflammatory diseases, including acute lung injury (ALI). The core structure of this compound serves as an ideal starting point for the development of such antagonists. The carboxylic acid can interact with basic residues in the receptor binding pocket, while the sulfonamide and morpholine components can be modified to optimize potency, selectivity, and drug-like properties.

Caption: Role of the scaffold in P2Y₁₄ antagonist design.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification: [1]

-

H302: Harmful if swallowed (Acute toxicity, oral)

-

H315: Causes skin irritation (Skin corrosion/irritation)

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation)

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)

-

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for chemical research and pharmaceutical development. Its well-defined structure, predictable reactivity, and the favorable properties imparted by its constituent functional groups make it an important tool for constructing complex molecules with potential therapeutic applications, particularly in the realm of anti-inflammatory agents. A thorough understanding of its chemical properties, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- PrepChem.com. (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid.

Sources

- 1. This compound | C11H13NO5S | CID 257476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10252-82-1 CAS MSDS (4-(MORPHOLINE-4-SULFONYL)-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. scbt.com [scbt.com]

- 6. 4-(Morpholine-4-carbonyl)benzoic acid | C12H13NO4 | CID 4714236 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Morpholine-4-sulfonyl)benzoic acid (CAS 299181-75-2)

This technical guide provides a comprehensive overview of 3-(Morpholine-4-sulfonyl)benzoic acid, a molecule of significant interest in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential therapeutic applications, with a focus on its role as a putative antagonist of the P2Y14 receptor.

Introduction and Significance

This compound is a synthetic organic compound characterized by a benzoic acid core substituted with a morpholine-4-sulfonyl group at the meta-position. The morpholine moiety is a privileged scaffold in drug discovery, often incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and provide specific interactions with biological targets. The sulfonamide linkage offers a stable and synthetically accessible connection, while the benzoic acid group provides a handle for further derivatization and can participate in key binding interactions, such as with arginine or lysine residues in a protein's active site.

The structural motif of a 3-sulfonamido benzoic acid has been identified in a novel class of potent antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) implicated in various inflammatory and immune responses.[1] This positions this compound as a valuable probe and potential lead compound for the development of therapeutics targeting P2Y14R-mediated pathologies.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 299181-75-2 | [2] |

| Molecular Formula | C11H13NO5S | [2] |

| Molecular Weight | 271.29 g/mol | [2] |

| IUPAC Name | 3-(morpholin-4-ylsulfonyl)benzoic acid | [2] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not reported | - |

| Solubility | Predicted to be soluble in polar organic solvents | - |

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward and robust two-step process starting from benzoic acid.

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic acid

This protocol is adapted from established procedures for the chlorosulfonation of benzoic acid.

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

To the flask, add benzoic acid (1.0 eq).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated 3-(chlorosulfonyl)benzoic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

This protocol is based on the general reaction of sulfonyl chlorides with amines.

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same anhydrous solvent.

-

Add the morpholine solution dropwise to the cooled solution of 3-(chlorosulfonyl)benzoic acid.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until the reaction is complete.

-

The reaction mixture is then concentrated under reduced pressure.

-

The residue is partitioned between ethyl acetate and a dilute aqueous acid (e.g., 1M HCl).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification is achieved by recrystallization or column chromatography on silica gel.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key structural information. The aromatic protons will appear in the downfield region (typically 7.5-8.5 ppm), with splitting patterns indicative of the 1,3-disubstitution. The protons of the morpholine ring will appear as two multiplets in the upfield region (around 3.0-4.0 ppm). The acidic proton of the carboxylic acid will be a broad singlet, often in the very downfield region (>10 ppm), and may be exchangeable with D₂O.

High-Performance Liquid Chromatography (HPLC)

Purity assessment can be performed using reversed-phase HPLC with UV detection.

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV at a wavelength of approximately 230-254 nm.

-

Sample Preparation: The compound is dissolved in a suitable solvent such as methanol or acetonitrile.

Biological Applications and Mechanism of Action

The primary therapeutic potential of this compound lies in its likely role as an antagonist of the P2Y14 receptor.

The P2Y14 Receptor and its Signaling Pathway

The P2Y14 receptor is a Gαi-coupled GPCR that is activated by UDP-sugars, such as UDP-glucose. It is highly expressed in immune cells, including neutrophils, and is implicated in inflammatory responses.

Upon activation by an agonist, the P2Y14 receptor initiates a signaling cascade that includes:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates from the receptor and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of RhoA: The P2Y14 receptor can also signal through the G12/13 family of G proteins, leading to the activation of the small GTPase RhoA, which is involved in cytoskeletal rearrangements and cell migration.

-

Activation of the JAK2-STAT3 Pathway: In some cell types, P2Y14R activation has been shown to induce the phosphorylation and activation of JAK2 and STAT3, leading to changes in gene expression.

Caption: Proposed signaling pathway of the P2Y14 receptor and the antagonistic action of this compound.

Experimental Protocol: In Vitro Biological Evaluation

cAMP Assay for P2Y14R Antagonism

This protocol is adapted from a general method for assessing Gαi-coupled receptor antagonism and would require optimization for a specific P2Y14R-expressing cell line.

-

Cell Culture: Culture a stable cell line expressing the human P2Y14 receptor (e.g., HEK293 or CHO cells) in a suitable growth medium.

-

Cell Plating: Seed the cells into a 384-well white opaque microplate at an optimized density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and a known P2Y14R agonist (e.g., UDP-glucose) in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

-

Assay Procedure: a. Remove the growth medium from the cell plate and add the assay buffer. b. Add the antagonist (this compound) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes). c. Add the agonist (UDP-glucose) at its EC₈₀ concentration to all wells except the negative control. d. Incubate for a further period (e.g., 30 minutes). e. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: a. Plot the cAMP concentration against the antagonist concentration. b. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.

Conclusion

This compound is a synthetically accessible compound with significant potential as a pharmacological tool and a starting point for the development of novel anti-inflammatory agents. Its likely antagonism of the P2Y14 receptor places it at the forefront of research into a promising therapeutic target. The methodologies outlined in this guide provide a framework for its synthesis, characterization, and biological evaluation, empowering researchers to further explore its therapeutic utility. Further studies are warranted to confirm its precise mechanism of action and to evaluate its efficacy in preclinical models of inflammatory diseases.

References

- Ma, L., et al. (2023). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 258, 115588. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Scialo, F., et al. (2015). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology, 309(9), C616-C627. [Link]

- Jokela, R., et al. (2016). Extracellular UDP-Glucose Activates P2Y14 Receptor and Induces Signal Transducer and Activator of Transcription 3 (STAT3) Tyr705 Phosphorylation and Binding to Hyaluronan Synthase 2 (HAS2) Promoter, Stimulating Hyaluronan Synthesis of Keratinocytes. Journal of Biological Chemistry, 291(21), 11369-11382. [Link]

- SpectraBase. (n.d.). benzoic acid, 3-(4-morpholinylsulfonyl)-. Wiley.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to the Synthesis of 3-(Morpholine-4-sulfonyl)benzoic acid

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 3-(Morpholine-4-sulfonyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, commencing with the electrophilic chlorosulfonation of benzoic acid to yield the key intermediate, 3-(chlorosulfonyl)benzoic acid. This is followed by a nucleophilic substitution reaction with morpholine to afford the final product. This document offers a detailed exposition of the underlying reaction mechanisms, step-by-step experimental protocols, and critical process parameters. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, providing the necessary insights for successful and reproducible synthesis.

Introduction and Synthetic Strategy

This compound is an aromatic compound featuring a benzoic acid moiety and a morpholine sulfonamide group. This unique combination of functional groups makes it an attractive intermediate for the synthesis of a diverse range of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[1][2] The sulfonamide linkage is a well-established bioisostere for amides and carboxylic acids, often improving pharmacokinetic properties such as aqueous solubility, bioavailability, and metabolic stability.[3]

The most logical and efficient synthetic approach to this molecule involves a two-step sequence. This strategy is predicated on the established reactivity of aromatic compounds and the reliable formation of sulfonamides from sulfonyl chlorides.[4][5]

The overall synthetic transformation is outlined below:

-

Step 1: Chlorosulfonation of Benzoic Acid. Benzoic acid is subjected to an electrophilic aromatic substitution reaction using chlorosulfonic acid to install a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, yielding 3-(chlorosulfonyl)benzoic acid.

-

Step 2: Sulfonamide Formation. The resulting 3-(chlorosulfonyl)benzoic acid is then reacted with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, displacing the chloride on the sulfonyl group to form the stable sulfonamide bond and yield the target compound.

This guide will now detail the experimental protocols and mechanistic considerations for each of these steps.

Part I: Synthesis of the Intermediate: 3-(Chlorosulfonyl)benzoic acid

The synthesis of the key intermediate, 3-(chlorosulfonyl)benzoic acid, is achieved through the direct chlorosulfonation of benzoic acid.[6]

Reaction Principle and Mechanism

This reaction is a classic example of electrophilic aromatic substitution (EAS).[3] The carboxylic acid group on benzoic acid is a meta-directing deactivator. Consequently, the incoming electrophile, the chlorosulfonium cation (SO₂Cl⁺), will preferentially add to the meta-position of the benzene ring.[7]

The reaction is initiated by the auto-protolysis of chlorosulfonic acid, which generates the highly electrophilic SO₂Cl⁺ species.[7] The aromatic ring of benzoic acid then attacks this electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a weak base (such as the conjugate base of chlorosulfonic acid) abstracts a proton from the carbon bearing the new substituent, restoring aromaticity and yielding the final product.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzoic Acid | 122.12 | 1.22 g | 10 mmol |

| Chlorosulfonic Acid | 116.52 | 10 mL | Excess |

Procedure:

-

Accurately weigh 1.22 g (10 mmol) of benzoic acid and place it into a 50 mL pear-shaped flask equipped with a magnetic stirrer and a reflux condenser.[6]

-

Caution: This step should be performed in a well-ventilated fume hood as chlorosulfonic acid is highly corrosive and reacts violently with water. Slowly and carefully add 10 mL of chlorosulfonic acid to the benzoic acid with stirring.[6]

-

Heat the reaction mixture to 100°C and maintain this temperature with stirring for 45 minutes.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

In a separate beaker, prepare a mixture of ice and brine.

-

Slowly and carefully add the reaction mixture dropwise to the ice-brine mixture with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any residual acid.

-

Dry the resulting white solid under vacuum to obtain 3-(chlorosulfonyl)benzoic acid.[6] The expected yield is approximately 88.7%.[6]

Characterization of the Intermediate

The identity and purity of the synthesized 3-(chlorosulfonyl)benzoic acid can be confirmed by its physical and spectral properties.

| Property | Value |

| Appearance | White to light beige crystalline powder[6] |

| CAS Number | 4025-64-3[8] |

| Molecular Formula | C₇H₅ClO₄S[9] |

| Molecular Weight | 220.63 g/mol |

| Melting Point | 128-130 °C |

Part II: Synthesis of this compound

The final step in the synthesis is the formation of the sulfonamide bond through the reaction of 3-(chlorosulfonyl)benzoic acid with morpholine. A procedure analogous to the synthesis of the 4-isomer can be adapted for this purpose.[10]

Reaction Principle and Mechanism

This reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The nitrogen atom of morpholine, being a good nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide product. A base, such as diisopropylethylamine or an excess of morpholine, is used to neutralize the HCl generated during the reaction.

// Nodes Start [label="3-(Chlorosulfonyl)benzoic Acid + Morpholine"]; Nucleophilic_Attack [label="Nucleophilic attack by Morpholine N on Sulfonyl S"]; Intermediate [label="Tetrahedral Intermediate Formation"]; Chloride_Expulsion [label="Expulsion of Chloride Ion (Cl⁻)"]; Product [label="this compound"];

// Edges Start -> Nucleophilic_Attack [label="Step 1"]; Nucleophilic_Attack -> Intermediate [label="Step 2"]; Intermediate -> Chloride_Expulsion [label="Step 3"]; Chloride_Expulsion -> Product [label="Final Product"]; } केंद Caption: Mechanism for the formation of the sulfonamide bond.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 11.3 mmol scale) | Moles |

| 3-(Chlorosulfonyl)benzoic acid | 220.63 | 2.50 g | 11.3 mmol |

| Morpholine | 87.12 | 1.98 g (1.98 mL) | 22.7 mmol |

| Diisopropylethylamine (DIPEA) | 129.24 | 1.76 g (2.37 mL) | 13.6 mmol |

| Tetrahydrofuran (THF) | - | ~57 mL | Solvent |

| Hydrochloric Acid (conc.) | - | As needed | For acidification |

Procedure:

-

In a flask, dissolve diisopropylethylamine (1.76 g, 13.6 mmol) and morpholine (1.98 g, 22.7 mmol) in 40 mL of THF.[10]

-

In a separate flask, dissolve 3-(chlorosulfonyl)benzoic acid (2.50 g, 11.3 mmol) in 17 mL of THF.[10]

-

Slowly add the solution of 3-(chlorosulfonyl)benzoic acid to the morpholine/DIPEA solution dropwise over a period of 30 minutes with stirring at room temperature.[10]

-

Continue stirring the reaction mixture at room temperature for 18 hours.[10]

-

After the reaction is complete, pour the mixture into 150 mL of water.

-

Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.

-

Acidify the aqueous layer to a pH of 1 using concentrated HCl. This will protonate the carboxylic acid group and cause the product to precipitate.[10]

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold water and dry it under vacuum over P₂O₅ to yield the final product as an off-white solid.[10] An expected yield of around 87% can be anticipated based on analogous reactions.[10]

Characterization of the Final Product

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Appearance | Off-white solid |

| CAS Number | 299181-75-2[1] |

| Molecular Formula | C₁₁H₁₃NO₅S[1] |

| Molecular Weight | 271.29 g/mol [1] |

| ¹H NMR (DMSO-d6) | Spectral data available[11] |

Safety and Handling

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

3-(Chlorosulfonyl)benzoic acid is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

-

Morpholine is a flammable and corrosive liquid. Handle in a well-ventilated area.

-

Diisopropylethylamine (DIPEA) is a flammable and corrosive liquid. Handle in a well-ventilated area.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

This guide has detailed a reliable and well-documented two-step synthesis for this compound. The methodology relies on fundamental and high-yielding organic reactions, starting from commercially available benzoic acid. By following the outlined protocols and safety precautions, researchers can effectively synthesize this valuable chemical intermediate for further applications in drug discovery and materials science. The provided mechanistic insights and characterization data serve to ensure the reproducibility and success of the synthesis.

References

- Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Source: PMC - NIH. URL:[Link]

- Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Source: Oxford Academic. URL:[Link]

- Title: Synthesis of sulfonamides.

- Title: An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Source: PMC - NIH. URL:[Link]

- Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Source: Princeton University, Macmillan Group. URL:[Link]

- Title: this compound | C11H13NO5S | CID 257476. Source: PubChem. URL:[Link]

- Title: The Technical Significance of 3-(Chlorosulfonyl)benzoic Acid in Organic Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

- Title: benzoic acid, 3-(4-morpholinylsulfonyl)- - Optional[1H NMR] - Spectrum. Source: SpectraBase. URL:[Link]

- Title: Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Source: Google Patents.

- Title: Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. Source: Google Patents.

- Title: What is the mechanism of chlorosulfonation of benzene? Source: Chemistry Stack Exchange. URL:[Link]

- Title: Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. Source: PrepChem.com. URL:[Link]

Sources

- 1. This compound | C11H13NO5S | CID 257476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-(Chlorosulfonyl)benzoic acid | 4025-64-3 [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 9. chemscene.com [chemscene.com]

- 10. prepchem.com [prepchem.com]

- 11. spectrabase.com [spectrabase.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(Morpholine-4-sulfonyl)benzoic acid

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the methodologies and analytical reasoning required for the complete structure elucidation of 3-(Morpholine-4-sulfonyl)benzoic acid. As a Senior Application Scientist, this document is crafted to bridge theoretical principles with practical, field-proven insights, ensuring a robust and self-validating approach to molecular characterization.

Introduction: The Significance of Structural Certainty

This compound, with the molecular formula C₁₁H₁₃NO₅S and a molecular weight of 271.29 g/mol , is a compound of interest in medicinal chemistry and drug discovery.[1][2][3][4] Its structure, featuring a benzoic acid moiety, a sulfonamide linker, and a morpholine ring, presents a unique combination of functionalities that warrant a multi-faceted analytical approach for unambiguous characterization. The precise arrangement of these components is critical for understanding its chemical reactivity, pharmacokinetic properties, and potential biological activity. This guide will systematically detail the integrated analytical workflow for confirming the constitution and connectivity of this molecule.

Core Analytical Strategy: A Triad of Spectroscopic and Spectrometric Techniques

The definitive elucidation of an organic molecule's structure rarely relies on a single technique. Instead, a synergistic application of multiple analytical methods provides a comprehensive and cross-validated understanding. For this compound, the core analytical strategy integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, where feasible, single-crystal X-ray Crystallography.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings (chemical shift).

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, its chemical shift being concentration and solvent dependent. |

| ~8.2-8.4 | Multiplet | 2H | Ar-H | Protons on the aromatic ring, deshielded by the electron-withdrawing sulfonyl and carboxylic acid groups. The meta-substitution pattern leads to complex splitting. |

| ~7.8-8.0 | Multiplet | 2H | Ar-H | The remaining two aromatic protons, with chemical shifts influenced by their position relative to the substituents. |

| ~3.6-3.8 | Triplet | 4H | -CH₂-O- (Morpholine) | Protons on the carbons adjacent to the oxygen atom in the morpholine ring are deshielded. |

| ~3.0-3.2 | Triplet | 4H | -CH₂-N- (Morpholine) | Protons on the carbons adjacent to the nitrogen atom in the morpholine ring. |

In-Depth Analysis:

The aromatic region of the spectrum is of particular importance for confirming the 1,3-substitution pattern. The presence of four protons with distinct chemical shifts and coupling patterns is indicative of a disubstituted benzene ring. The morpholine protons are expected to appear as two distinct triplets, reflecting the coupling between the adjacent methylene groups. The integration of these signals should correspond to a 1:2:2:4:4 ratio for the acidic, aromatic, and morpholine protons, respectively. A ¹H NMR spectrum available from SpectraBase confirms the general features of these assignments.[5]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165-170 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~130-145 | Ar-C (Quaternary) | The two quaternary carbons of the benzene ring attached to the substituents. |

| ~120-135 | Ar-CH | The four methine carbons of the benzene ring. |

| ~65-70 | -CH₂-O- (Morpholine) | The carbons adjacent to the oxygen in the morpholine ring. |

| ~45-50 | -CH₂-N- (Morpholine) | The carbons adjacent to the nitrogen in the morpholine ring. |

Section 2: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): A Precise Molecular Formula

Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (such as a time-of-flight or Orbitrap) can provide a highly accurate mass measurement of the molecular ion. For this compound, the expected [M-H]⁻ ion in negative ion mode would be C₁₁H₁₂NO₅S⁻ with a calculated exact mass of 270.0441.[1] Observing this mass with high accuracy (typically within 5 ppm) provides strong evidence for the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS): Unraveling the Connectivity

By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that reveals the building blocks of the molecule.

Predicted Fragmentation Pathways:

A plausible fragmentation pathway for the [M-H]⁻ ion of this compound would involve the following key losses:

-

Loss of CO₂ (44 Da): Decarboxylation of the benzoate anion is a common fragmentation pathway.

-

Loss of SO₂ (64 Da): Cleavage of the sulfonyl group.

-

Loss of the morpholine ring (86 Da): Cleavage of the S-N bond.

The analysis of a related compound, 4-Chloro-3-sulfamoylbenzoic acid, shows characteristic losses of small neutral molecules, which are dependent on the ionization mode.[6]

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

MS1 Analysis: Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

-

MS/MS Analysis: Select the molecular ion with a narrow isolation window and subject it to CID at varying collision energies to obtain a comprehensive fragmentation spectrum.

-

Data Analysis: Determine the elemental composition of the parent ion and its major fragments using the accurate mass measurements. Propose fragmentation pathways consistent with the observed neutral losses.

Section 3: X-ray Crystallography - The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique can confirm the connectivity, conformation, and intermolecular interactions of the molecule.

Workflow for Single-Crystal X-ray Crystallography:

Conclusion: A Self-Validating System for Structural Integrity

The comprehensive structure elucidation of this compound is achieved through the integration of NMR spectroscopy and mass spectrometry. The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon framework, confirming the connectivity of the benzoic acid, sulfonyl, and morpholine moieties. High-resolution mass spectrometry validates the elemental composition, and tandem MS/MS experiments corroborate the structural subunits. While X-ray crystallography would offer the ultimate confirmation of the solid-state structure, the spectroscopic and spectrometric data, when taken together, provide a self-validating system that establishes the molecular architecture with a high degree of confidence. This multi-technique approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical foundation for any further research or development involving this compound.

References

- PubChem. This compound. [Link]

- Shanghai Ruji Biotechnology Development Co., Ltd. 3-(Morpholine-4-sulfonyl)benzoicacid,95%. [Link]

- The Royal Society of Chemistry.

- De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. [Link]

- SpectraBase. benzoic acid, 3-(4-morpholinylsulfonyl)-. [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

- ResearchGate.

- Prabhu, S. A., Suresh, M., Jameel, A. A., Padusha, M. S. A., & Gunasekaran, B. (2015). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide.

- Jeyaseelan, C., Padusha, M. S. A., & Gunasekaran, B. (2015). Crystal structure of 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline.

- ResearchGate. Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. [Link]

- Murelli, M., Puppo, E., & Nodari, D. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2021(4), M1283. [Link]

- Taha, M., et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 26(15), 4478. [Link]

- ResearchGate. Scheme 3.

- Brigadirova, A. A., et al. (2017). Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. Russian Journal of Bioorganic Chemistry, 43(2), 164-172. [Link]

- Rasayan Journal of Chemistry.

- ResearchGate. (PDF)

- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Universität Halle. [Link]

- PubChem. 2-(Benzenesulfonyl)morpholine. [Link]

- Lemmerer, A., & Varughese, S. (2014). Conformational polymorphism of 3-(azidomethyl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 11), 1075–1080. [Link]

Sources

- 1. This compound | C11H13NO5S | CID 257476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3-(MORPHOLINE-4-SULFONYL)-BENZOIC ACID | 299181-75-2 [chemicalbook.com]

- 4. Compound this compound - Chemdiv [chemdiv.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

3-(Morpholine-4-sulfonyl)benzoic acid molecular weight

An In-Depth Technical Guide to 3-(Morpholine-4-sulfonyl)benzoic Acid: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in contemporary drug discovery and organic synthesis. We delve into its fundamental physicochemical properties, outline a robust and validated synthetic protocol, and explore its strategic application as a molecular scaffold, particularly in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research endeavors. The core molecular weight of this compound is 271.29 g/mol .[1][2][3][4]

Core Physicochemical Properties and Structural Analysis

This compound is a trifunctional organic compound featuring a benzoic acid moiety, a sulfonamide linker, and a terminal morpholine ring. This unique combination of functional groups dictates its chemical reactivity and utility as a building block in medicinal chemistry.

Key Compound Identifiers

A summary of the essential quantitative and identifying data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 271.29 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₃NO₅S | [1][2][3][4] |

| CAS Number | 299181-75-2 | [1][2][3] |

| IUPAC Name | 3-(morpholin-4-ylsulfonyl)benzoic acid | [2] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 9 | [4] |

| logP (calculated) | 1.20 | [4] |

| Polar Surface Area | 68.27 Ų | [4] |

Structural Insights for the Medicinal Chemist

The molecule's structure can be deconstructed to understand its role in molecular design:

-

Benzoic Acid Group: Provides a key acidic handle (pKa ~4-5) that can be ionized at physiological pH. This is critical for modulating solubility and for forming ionic interactions or hydrogen bonds with biological targets.

-

Sulfonamide Linker: This is a metabolically robust and stable linker. The sulfonyl group acts as a strong hydrogen bond acceptor.[5] Its geometry is similar to other important functional groups, allowing it to act as a bioisostere for carboxylates or phosphates.[5]

-

Morpholine Ring: A saturated heterocycle that often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, when incorporated into drug candidates.

Synthesis, Purification, and Characterization

The synthesis of this compound is a standard nucleophilic substitution reaction. The causality behind the chosen reagents and conditions is critical for ensuring high yield and purity.

Retrosynthetic Strategy

The most logical and efficient synthesis involves the formation of the sulfonamide bond. This is achieved through the reaction of a sulfonyl chloride with a secondary amine (morpholine).

Sources

A Technical Guide to 3-(Morpholine-4-sulfonyl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: 3-(Morpholine-4-sulfonyl)benzoic acid is a bi-functional organic molecule of significant interest to the pharmaceutical and life sciences industries. It incorporates three key chemical motifs: a benzoic acid, a sulfonamide linker, and a morpholine ring. This guide provides an in-depth analysis of this compound, detailing its chemical identity, physicochemical properties, a validated synthesis protocol, and modern analytical methods for its characterization. Furthermore, it explores the compound's role as a versatile scaffold in medicinal chemistry, with a specific focus on its emerging application as a potent antagonist for the P2Y14 receptor, a promising target for treating inflammatory conditions such as acute lung injury.

Chemical Identity and Structural Significance

Compound Identification

The molecule is systematically identified by the following descriptors:

-

IUPAC Name: 3-morpholin-4-ylsulfonylbenzoic acid[1]

-

Canonical SMILES: C1COCCN1S(=O)(=O)C2=CC(=CC=C2)C(=O)O

-

InChIKey: LYGWBPDKDLWHHB-UHFFFAOYSA-N[1]

The Rationale of the Scaffold: A Trifecta of Functionality

The utility of this compound in drug design stems from the distinct physicochemical and biological properties conferred by its three primary functional groups.

-

Benzoic Acid: The carboxylic acid group is a versatile pharmacophoric element. It can act as a hydrogen bond donor and acceptor and, being ionizable, can be used to modulate the compound's solubility and pharmacokinetic profile. It often serves as a key interaction point with positively charged residues (e.g., arginine, lysine) in target protein binding sites.

-

Sulfonamide Linker: The sulfonamide group is a metabolically robust and synthetically accessible linker.[4] It is a strong hydrogen bond acceptor and can serve as a bioisostere for other functional groups like amides or esters.[4] Critically, its introduction can enhance metabolic stability by blocking labile sites and improve pharmacokinetic properties.[4]

-

Morpholine Ring: The morpholine moiety is frequently incorporated into drug candidates to improve aqueous solubility, metabolic stability, and overall physicochemical properties.[4] As a saturated heterocycle, it can favorably orient substituents in three-dimensional space to optimize interactions with a biological target. The morpholine substructure is found in numerous marketed drugs across therapeutic areas including oncology and infectious diseases.[5]

Physicochemical Properties

A compound's behavior in both chemical and biological systems is dictated by its physical properties. The key computed descriptors for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 271.29 g/mol | PubChem[1] |

| XLogP3 | 0.2 | PubChem[1] |

| Hydrogen Bond Donors | 1 | Chemdiv[6] |

| Hydrogen Bond Acceptors | 5 (PubChem) / 9 (Chemdiv) | PubChem[1], Chemdiv[6] |

| Polar Surface Area | 92.3 Ų (PubChem) / 68.27 Ų (Chemdiv) | PubChem[1], Chemdiv[6] |

| Rotatable Bond Count | 3 | PubChem |

Note: Discrepancies in computed values (e.g., Hydrogen Bond Acceptors, Polar Surface Area) can arise from different calculation algorithms used by various databases.

Synthesis and Purification

Reaction Principle

The synthesis of this compound is efficiently achieved via a nucleophilic substitution reaction. The core principle involves the reaction of a sulfonyl chloride with a secondary amine. Specifically, the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of 3-(chlorosulfonyl)benzoic acid. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is included to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structural isomer and is a standard method for sulfonamide formation.[7]

Materials:

-

3-(Chlorosulfonyl)benzoic acid

-

Morpholine

-

Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ethyl Acetate (EtOAc)

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂), dissolve morpholine (1.2 eq.) and DIPEA (1.2 eq.) in anhydrous THF.

-

In a separate flask, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq.) in anhydrous THF.

-

Cool the morpholine/DIPEA solution to 0 °C in an ice bath.

-

Add the 3-(chlorosulfonyl)benzoic acid solution dropwise to the cooled morpholine solution over 30 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, pour the reaction mixture into deionized water.

-

Wash the aqueous mixture with ethyl acetate to remove any non-polar, unreacted starting materials or byproducts. Discard the organic layer.

-

Acidify the aqueous layer to pH 1-2 using concentrated HCl. This step is critical as it protonates the carboxylate, rendering the final product insoluble in water.

-

A white precipitate of this compound will form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove any inorganic salts.

-

Dry the product under high vacuum over a desiccant (e.g., P₂O₅) to yield the final compound as a white or off-white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Rationale for Orthogonal Methods

To ensure the identity, structure, and purity of the synthesized compound, a multi-technique, or orthogonal, approach is essential. No single analytical method provides all necessary information. By combining spectroscopic and chromatographic techniques, a comprehensive and trustworthy characterization is achieved.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all proton environments. Expected signals include multiplets for the aromatic protons on the benzoic acid ring, and two distinct triplets for the morpholine protons (those adjacent to oxygen vs. those adjacent to nitrogen), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Will confirm the carbon backbone of the molecule, showing distinct signals for the aromatic carbons, the carbonyl carbon of the acid, and the carbons of the morpholine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The analysis should show a prominent ion corresponding to [M-H]⁻ at m/z 270.04 or [M+H]⁺ at m/z 272.06.

-

Infrared (IR) Spectroscopy: Provides confirmation of key functional groups through their characteristic vibrational frequencies. Expected peaks include a broad O-H stretch (~3000 cm⁻¹) for the carboxylic acid, a sharp C=O stretch (~1700 cm⁻¹), and strong S=O stretches (~1350 and 1160 cm⁻¹) for the sulfonyl group.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecule drug candidates. A typical reversed-phase method is highly effective for this compound.

| Parameter | Condition | Rationale |

| Column | C18, 4.6x150 mm, 3 µm | Standard reversed-phase column for retaining moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and acidifies the mobile phase to ensure the carboxylic acid is protonated and well-retained. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for eluting the compound. |

| Gradient | 10% to 95% B over 15 minutes | A gradient elution ensures that impurities with different polarities are well-separated from the main product peak. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 235 nm | The benzoic acid moiety provides strong UV absorbance for sensitive detection.[8] |

| Injection Volume | 5 µL |

Analytical Workflow Diagram

Caption: Orthogonal workflow for analytical characterization.

Applications in Drug Discovery

Case Study: P2Y14 Receptor Antagonism

Recent research has identified the P2Y14 receptor (P2Y14R) as a key target for inflammatory diseases, including acute lung injury (ALI).[9] This receptor is activated by UDP-glucose and plays a role in mediating inflammatory responses. The development of P2Y14R antagonists is therefore a promising therapeutic strategy.

A 2024 study in the European Journal of Medicinal Chemistry detailed the discovery of a series of novel 3-sulfonamido benzoic acid derivatives as highly potent P2Y14R antagonists.[9][10] The lead compound from this series, 25l , which shares the core 3-(substituted-sulfonyl)benzoic acid scaffold, demonstrated an IC₅₀ of 5.6 nM.[9]

Crucially, in a lipopolysaccharide (LPS)-induced mouse model of ALI, compound 25l significantly reduced the inflammatory response in lung tissues and lowered the levels of key proinflammatory cytokines (IL-1β, IL-6, and TNF-α).[9][10] This provides direct pharmacological evidence that inhibiting P2Y14R with a molecule based on the this compound scaffold can produce a potent anti-inflammatory effect.

Therapeutic Pathway Diagram

Caption: The therapeutic rationale for P2Y14R antagonism.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Precautions:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handle in a well-ventilated area or chemical fume hood.[11] Wash hands thoroughly after handling.[11][12]

Conclusion

This compound is more than a simple chemical entity; it is a highly functional and validated scaffold for modern drug discovery. Its straightforward synthesis, combined with the beneficial properties imparted by its constituent parts, makes it an attractive starting point for medicinal chemistry campaigns. The demonstrated success of this scaffold in developing potent P2Y14 receptor antagonists for inflammatory diseases underscores its significant potential and provides a strong rationale for its continued investigation and utilization by researchers in the field.

References

- PubChem. This compound.

- PrepChem.com. Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. [Link]

- National Institute of Standards and Technology. SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). [Link]

- Google Patents.

- ChemSrc. 4-methoxy-3-(morpholine-4-sulfonyl)-benzoic acid. [Link]

- ResearchGate.

- ResearchGate.

- American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

- Chemos GmbH & Co.KG. Safety Data Sheet: 3-(N-Morpholino)propanesulfonic acid. [Link]

- Royal Society of Chemistry. Analytical Methods. [Link]

- PubChemLite. 4-methyl-3-(morpholine-4-sulfonyl)benzoic acid. [Link]

- PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]

- ResearchGate. Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. [Link]

- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

- Google Patents.

Sources

- 1. This compound | C11H13NO5S | CID 257476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(MORPHOLINE-4-SULFONYL)-BENZOIC ACID | 299181-75-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. cas 215309-00-5|| where to buy 3-Morpholin-4-yl-benzoic acid [chemenu.com]

- 6. Compound this compound - Chemdiv [chemdiv.com]

- 7. prepchem.com [prepchem.com]

- 8. helixchrom.com [helixchrom.com]

- 9. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to 3-(Morpholine-4-sulfonyl)benzoic Acid: Synthesis, History, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Morpholine-4-sulfonyl)benzoic acid, a unique bifunctional molecule, stands at the intersection of classic organic synthesis and modern drug discovery. Structurally, it features a benzoic acid moiety, a cornerstone in medicinal chemistry, appended with a morpholine sulfonyl group. This combination imparts a specific set of physicochemical properties that make it an attractive scaffold and building block in the synthesis of more complex molecules with potential therapeutic applications. The morpholine ring, a privileged structure in drug design, is known to improve pharmacokinetic properties such as solubility and metabolic stability. The sulfonamide linkage provides a rigid and polar connection, capable of forming key hydrogen bonds with biological targets. This guide provides a comprehensive overview of the synthesis, historical context, and known biological evaluation of this intriguing compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 299181-75-2 | [1] |

| Molecular Formula | C₁₁H₁₃NO₅S | [1] |

| Molecular Weight | 271.29 g/mol | [1] |

| IUPAC Name | 3-(morpholin-4-ylsulfonyl)benzoic acid | [1] |

| Appearance | White to off-white solid (typical) | Inferred from supplier data |

| Melting Point | Not consistently reported | |

| Solubility | Soluble in polar organic solvents | Inferred from synthetic procedures |

Historical Discovery and Development

The precise first synthesis or discovery of this compound is not prominently documented in seminal publications. However, its emergence can be traced through the patent literature, where it often appears as an intermediate or a key building block in the synthesis of larger, more complex molecules for various therapeutic targets. The WIPO PATENTSCOPE database reveals a number of patents associated with this chemical structure, suggesting its utility in proprietary drug discovery programs.[1][2]

The synthesis of related sulphamyl-benzoic acid derivatives has been a subject of interest for decades, as evidenced by patents dating back to the 1970s.[3] These earlier patents laid the groundwork for the exploration of a wide range of sulfonamide-containing benzoic acids. The development of efficient methods for the synthesis of the key intermediate, 3-(chlorosulfonyl)benzoic acid, has also been a critical enabler for the preparation of compounds like this compound.[4] While a specific "eureka" moment for this particular molecule is not apparent, its presence in the chemical landscape is a testament to the ongoing exploration of chemical space by medicinal chemists.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the reaction of 3-(chlorosulfonyl)benzoic acid with morpholine. This is a classic nucleophilic substitution reaction at the sulfonyl chloride functional group.

Conceptual Workflow of Synthesis

Sources

- 1. This compound | C11H13NO5S | CID 257476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PATENTSCOPE [wipo.int]

- 3. US3806534A - Sulphamyl-benzoic acid derivatives - Google Patents [patents.google.com]

- 4. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(Morpholine-4-sulfonyl)benzoic Acid: A Potent O-GlcNAc Transferase Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of 3-(Morpholine-4-sulfonyl)benzoic Acid

This compound is a synthetic organic compound that has emerged as a molecule of significant interest in the field of medicinal chemistry. Its core structure, featuring a benzoic acid moiety linked to a morpholine ring via a sulfonamide bridge, provides a versatile scaffold for interacting with biological targets. This guide delves into the technical intricacies of this compound, from its synthesis to its biological mechanism of action, with a particular focus on its role as a modulator of O-GlcNAc Transferase (OGT), a key enzyme implicated in a myriad of cellular processes and disease states. Understanding the nuances of this compound is paramount for researchers aiming to harness its therapeutic potential in areas such as oncology, neurodegenerative disorders, and metabolic diseases.[1][2][3]

Chemical Profile and Synthesis

Physicochemical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₅S | [4] |

| Molecular Weight | 271.29 g/mol | [4] |

| CAS Number | 299181-75-2 | [4] |

| Appearance | White to off-white solid | Inferred from general properties of similar compounds |

| Solubility | Soluble in polar organic solvents | Inferred from structure |

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, 3-sulfobenzoic acid. The following protocol outlines a reliable method for its preparation, ensuring high purity and yield.

Step 1: Chlorosulfonylation of 3-Sulfobenzoic Acid

The initial step involves the conversion of the sulfonic acid group of 3-sulfobenzoic acid into a more reactive sulfonyl chloride. This is a standard transformation in organic synthesis.

-

Reaction: 3-Sulfobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H), to yield 3-(chlorosulfonyl)benzoic acid.

-

Rationale: The sulfonyl chloride is a key intermediate, as the chlorine atom is a good leaving group, facilitating the subsequent nucleophilic substitution by morpholine.

Step 2: Sulfonamide Formation with Morpholine

The second and final step is the coupling of 3-(chlorosulfonyl)benzoic acid with morpholine to form the desired sulfonamide linkage.

-

Reaction: 3-(Chlorosulfonyl)benzoic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). Morpholine is then added, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Rationale: The base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of morpholine, which would render it non-nucleophilic.

Detailed Experimental Protocol:

-

To a solution of 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) under an inert atmosphere of nitrogen, add triethylamine (2.2 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add morpholine (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Biological Activity and Mechanism of Action

Targeting O-GlcNAc Transferase (OGT)

The primary biological target of this compound is O-GlcNAc Transferase (OGT). OGT is a crucial enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety onto serine and threonine residues of nuclear and cytoplasmic proteins.[1][3] This post-translational modification, known as O-GlcNAcylation, is a dynamic and reversible process that plays a vital role in regulating a vast array of cellular functions, including signal transduction, transcription, and metabolism.[1][3]

Dysregulation of OGT activity and aberrant O-GlcNAcylation have been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[2] Therefore, the development of potent and selective OGT inhibitors is a promising therapeutic strategy.

Mechanism of Inhibition

While the precise binding mode of this compound to OGT has not been fully elucidated, it is hypothesized to act as a competitive inhibitor. The morpholine and benzoic acid moieties likely interact with key residues within the active site of OGT, preventing the binding of its natural substrate, UDP-GlcNAc. Structure-activity relationship (SAR) studies of related OGT inhibitors have shown that the sulfonamide linkage is a critical pharmacophore for potent inhibition.[5]

O-GlcNAc Transferase Signaling Pathway

The OGT signaling pathway is a central hub that integrates nutrient sensing with cellular signaling. The availability of UDP-GlcNAc, the substrate for OGT, is directly linked to glucose metabolism through the hexosamine biosynthetic pathway (HBP). Thus, OGT acts as a nutrient sensor, modulating cellular processes in response to changes in glucose availability.

Caption: OGT Signaling Pathway and Point of Inhibition.

Experimental Protocols for Biological Evaluation

To assess the inhibitory activity of this compound against OGT, several robust and reliable assays can be employed. The choice of assay will depend on the specific research question and available resources.

In Vitro OGT Inhibition Assay (UDP-Glo™ Glycosyltransferase Assay)

The UDP-Glo™ Glycosyltransferase Assay is a luminescent-based assay that measures the amount of UDP produced during the glycosyltransferase reaction. It is a sensitive and high-throughput compatible method for determining IC₅₀ values of OGT inhibitors.

Principle:

The assay is performed in two steps. First, the OGT enzymatic reaction is carried out in the presence of the inhibitor. Second, the UDP-Glo™ Reagent is added, which contains an enzyme that converts the UDP byproduct to ATP. The newly synthesized ATP is then quantified using a luciferase/luciferin reaction, and the resulting luminescence is proportional to the amount of UDP produced. A decrease in luminescence indicates inhibition of OGT activity.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT. Prepare serial dilutions of this compound in the reaction buffer.

-

Enzyme Reaction: In a 96-well plate, add the reaction buffer, recombinant human OGT enzyme, a suitable peptide substrate (e.g., a peptide derived from a known OGT substrate), and UDP-GlcNAc.

-

Inhibitor Addition: Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate at 37 °C for 1-2 hours to allow the enzymatic reaction to proceed.

-

Detection: Add the UDP-Glo™ Reagent to each well and incubate at room temperature for 60 minutes.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based O-GlcNAcylation Assay (Western Blotting)

To confirm the activity of this compound in a cellular context, a Western blot analysis can be performed to measure the global levels of O-GlcNAcylation.

Principle:

Cells are treated with the inhibitor, and the total protein lysate is then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with an antibody that specifically recognizes O-GlcNAcylated proteins. A decrease in the overall O-GlcNAc signal indicates that the compound is cell-permeable and effectively inhibits OGT activity within the cell.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to have high OGT activity) to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then probe with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions